3-(1-(Ethylamino)cyclohexyl)phenol

Description

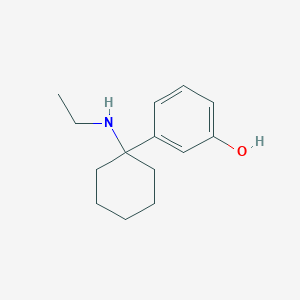

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(ethylamino)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNPNLBFHVMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343068 | |

| Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243815-20-3 | |

| Record name | 3-HO-Pce | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-(ETHYLAMINO)CYCLOHEXYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB7HFF5XW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 1 Ethylamino Cyclohexyl Phenol

Strategies for the Laboratory Synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol

Precursor Compounds and Key Reaction Pathways in its Formation

Two primary retrosynthetic disconnections guide the synthesis of this compound. The first involves the formation of the C-N bond via reductive amination, while the second relies on the formation of the aryl-cyclohexyl bond, typically through a Grignard reaction.

Reductive Amination Pathway: A prevalent and efficient method for constructing the target molecule is the reductive amination of a ketone precursor. This pathway commences with the synthesis of 1-(3-hydroxyphenyl)cyclohexanone. A common approach to this intermediate is the Friedel-Crafts acylation of phenol (B47542) with cyclohexanecarbonyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield 1-phenylcyclohexanol, which can then be oxidized to the desired cyclohexanone (B45756). However, a more direct route involves the reaction of 3-hydroxy-bromobenzene with cyclohexanone in the presence of a strong base.

Grignard Reaction Pathway: An alternative strategy involves the use of an organometallic reagent. This pathway often begins with the protection of the phenolic hydroxyl group of 3-bromophenol, for instance, by converting it to a methoxy (B1213986) group to form 3-bromoanisole. This protected compound can then be converted into a Grignard reagent, 3-methoxyphenylmagnesium bromide. The subsequent reaction of this Grignard reagent with cyclohexanone yields 1-(3-methoxyphenyl)cyclohexanol. Dehydration of this tertiary alcohol, followed by hydrogenation, would lead to 1-(3-methoxyphenyl)cyclohexane. A more direct approach from 1-(3-methoxyphenyl)cyclohexanol involves treatment with an aminating agent under acidic conditions. Finally, demethylation of the methoxy group, for example, using boron tribromide (BBr₃), reveals the phenolic hydroxyl group to furnish this compound. The synthesis of the closely related N-ethyl-1-(3-methoxyphenyl)cyclohexanamine has been reported, which strongly supports the viability of this pathway. nih.govnih.gov

| Precursor Compound | Key Reaction | Reagents | Intermediate/Product |

| 1-(3-Hydroxyphenyl)cyclohexanone, Ethylamine | Reductive Amination | NaBH₄ or NaBH(OAc)₃ | This compound |

| 3-Bromoanisole, Cyclohexanone | Grignard Reaction | Mg, then cyclohexanone | 1-(3-Methoxyphenyl)cyclohexanol |

| 1-(3-Methoxyphenyl)cyclohexanol | Amination/Demethylation | Ethylamine, H⁺; BBr₃ | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the reductive amination pathway, several factors can be fine-tuned to maximize yield and purity.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) is often preferred over sodium borohydride (B1222165) as it is a milder and more selective reagent, reducing the likelihood of over-reduction or side reactions. The pH of the reaction medium also plays a crucial role; slightly acidic conditions (pH 5-6) are generally optimal for the formation of the iminium ion intermediate, which is then readily reduced.

Solvent selection can also impact the reaction outcome. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can facilitate both the imine formation and the reduction step. The temperature is another parameter that requires control; reactions are often run at room temperature to prevent decomposition of the reactants and products.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent system is carefully chosen to separate the desired product from unreacted starting materials and byproducts. Crystallization can also be employed to obtain a highly pure product. The optimization of these parameters is crucial for achieving high yields and purity, which is particularly important in a research setting where the compound may be used for further biological evaluation. nih.gov

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective, minimizes side reactions. |

| pH | 5-6 | Promotes the formation of the reactive iminium ion. |

| Solvent | Methanol or Ethanol | Protic solvent that facilitates both reaction steps. |

| Temperature | Room Temperature | Prevents degradation of reactants and products. |

| Purification | Column Chromatography | Effective separation of the product from impurities. |

Advanced Synthetic Approaches for Functionalized Cyclohexylamine (B46788) Derivatives Relevant to this compound Analogs

The development of novel synthetic methodologies has opened up new avenues for the creation of functionalized cyclohexylamine derivatives, which are relevant for the synthesis of analogs of this compound. These advanced techniques offer greater control over stereochemistry and allow for the introduction of diverse functional groups.

Stereoselective [4+2] Cycloadditions in Cyclohexylamine Synthesis via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.gov An innovative approach for the stereoselective synthesis of functionalized cyclohexylamine derivatives involves an intermolecular [4+2] cycloaddition reaction. This method utilizes photoredox catalysis to facilitate the reaction between benzocyclobutylamines and α-substituted vinyl ketones. nih.govchemrxiv.orgfda.gov

The reaction is initiated by the photo-excited catalyst, which promotes the formation of a radical cation from the benzocyclobutylamine. This intermediate then engages in a cycloaddition with the vinyl ketone, leading to the formation of a highly functionalized cyclohexylamine derivative with excellent diastereoselectivity. This strategy is atom-economical and proceeds under redox-neutral conditions, making it an attractive method for generating complex molecular architectures that would be challenging to access through traditional methods. Such a strategy could be adapted to synthesize analogs of this compound with specific stereochemical configurations.

Asymmetric Synthesis Utilizing Chiral Phosphoric Acid Catalysis for Cyclohexylamine Derivatives

Chiral phosphoric acids (CPAs) have gained prominence as highly effective organocatalysts for a wide range of asymmetric transformations. researchgate.net Their ability to act as Brønsted acids and to form well-defined chiral environments makes them ideal for controlling the stereochemical outcome of reactions. In the context of cyclohexylamine synthesis, CPAs can be employed to catalyze the asymmetric addition of nucleophiles to imines or related intermediates. chemrxiv.orgnih.govnih.govrsc.orgnih.gov

For instance, a chiral phosphoric acid can catalyze the enantioselective reaction of an enamine with an electrophile, leading to the formation of a chiral cyclohexanone derivative. This intermediate can then be converted to the corresponding chiral cyclohexylamine. Alternatively, a CPA can catalyze the direct asymmetric addition of a nucleophile to a prochiral imine, establishing a stereocenter that is carried through to the final amine product. This approach has been successfully used in the synthesis of various chiral amines and could be applied to generate enantiomerically enriched analogs of this compound, which would be invaluable for studying stereoselective interactions with biological targets. mdpi.comnih.gov

Derivatization and Analog Generation from the this compound Scaffold

The this compound scaffold presents multiple opportunities for chemical modification to generate a diverse library of analogs. These modifications can be targeted at the phenolic hydroxyl group, the ethylamino moiety, or the aromatic ring, allowing for a systematic exploration of the structure-activity relationship.

The phenolic hydroxyl group is a prime site for derivatization. It can be readily alkylated to form ethers or acylated to produce esters. These modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, methylation of the phenol would yield the corresponding methoxy derivative, which may exhibit different pharmacological properties. nih.gov

The secondary amine of the ethylamino group is also amenable to a variety of chemical transformations. It can be further alkylated to form a tertiary amine, or it can be acylated to generate amides. These modifications can influence the basicity of the nitrogen atom and its ability to interact with biological targets.

Chemical Transformations of the Phenolic Moiety

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical modifications, including etherification, esterification, and electrophilic aromatic substitution. These transformations can significantly alter the compound's physicochemical properties.

Etherification of the phenolic hydroxyl group is a common strategy to mask the phenol's acidity or to introduce new functional groups. A classic method for this is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like sodium hydride, is reacted with an alkyl halide. For instance, reaction with methyl iodide would yield the corresponding anisole (B1667542) derivative.

Esterification is another key transformation. The phenol can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would produce the acetate (B1210297) ester. This reaction is often reversible by hydrolysis.

Electrophilic aromatic substitution on the phenol ring is also possible. The hydroxyl group is an activating, ortho-, para-directing group. However, the positions ortho and para to the hydroxyl group are already substituted on the cyclohexyl ring, which may lead to complex substitution patterns or require specific catalytic systems to control regioselectivity.

| Transformation | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH) | Phenolic ether |

| Esterification | Acyl chloride or Anhydride, Base | Phenolic ester |

| Aromatic Substitution | Electrophile, Lewis acid (optional) | Substituted phenol |

Modifications and Substitutions of the Ethylamino Group

The secondary ethylamino group offers numerous possibilities for chemical modification, including N-alkylation, N-acylation, and N-dealkylation. These reactions are fundamental in medicinal chemistry for modulating a compound's basicity and lipophilicity.

N-alkylation can be achieved by reacting the amine with alkyl halides. For example, treatment with methyl iodide would yield the corresponding tertiary amine. Reductive amination is another powerful method for introducing a variety of alkyl groups.

N-acylation, the reaction of the amine with an acylating agent like an acid chloride or anhydride, forms an amide. This transformation is often used to protect the amine functionality or to introduce specific structural motifs.

N-dealkylation, the removal of the ethyl group, can be a more challenging transformation but can be accomplished using specific reagents like cyanogen (B1215507) bromide (the von Braun reaction) followed by hydrolysis, or with certain chloroformates.

| Modification | Typical Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Carbonyl compound + reducing agent | Tertiary amine |

| N-Acylation | Acyl chloride, Anhydride | Amide |

| N-Dealkylation | Cyanogen bromide, Chloroformates | Secondary amine (after hydrolysis) |

Structural Elaboration of the Cyclohexyl Ring System

The conformation of the cyclohexyl ring is a critical aspect of its chemistry. The ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial or equatorial positions, with a preference for the more stable equatorial position to avoid 1,3-diaxial interactions. youtube.com

Ring expansion of cyclohexanones to seven-membered rings can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. While the parent compound is not a ketone, oxidation of the corresponding alcohol (if synthesized) could provide a ketone intermediate for such transformations.

The introduction of further substituents on the cyclohexyl ring can be accomplished through radical halogenation followed by nucleophilic substitution, although this may lack regioselectivity. Directed C-H activation methodologies could offer more precise control over the position of new functional groups. The importance of the cycloalkyl ring size and substitution has been noted in studies of structurally related compounds like phencyclidine (PCP), where variations in the ring size significantly impact biological activity. nih.gov

| Transformation Type | Potential Method | Significance |

| Conformational Control | Substituent Effects | Influences molecular shape and receptor binding |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement (on ketone analog) | Alters the carbocyclic scaffold |

| Introduction of Substituents | Radical Halogenation, Directed C-H Activation | Modulates steric and electronic properties |

Computational Chemistry and Molecular Modeling Investigations of 3 1 Ethylamino Cyclohexyl Phenol

In Silico Approaches for Ligand-Receptor Interaction Analysis

In silico methods are foundational to modern drug discovery and molecular pharmacology, enabling the rapid assessment of how a ligand might bind to and modulate a protein target. By simulating these interactions, researchers can prioritize compounds for synthesis and experimental testing, saving considerable time and resources. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. e-journals.in For 3-(1-(Ethylamino)cyclohexyl)phenol, docking simulations are employed to elucidate its binding mode within the active site of a target receptor, commonly the NMDA receptor for arylcyclohexylamines. researchgate.net The process involves preparing the three-dimensional structures of both the ligand and the receptor and then using a scoring function to evaluate the binding affinity of numerous possible conformations.

The binding of this compound would likely involve key interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The cyclohexyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues, contributing to the stability of the complex.

Ionic/Polar Interactions: The secondary amine group, which can be protonated under physiological conditions, may form ionic bonds or strong polar interactions with acidic residues like aspartate or glutamate (B1630785). nih.gov

Docking studies on analogous NMDA receptor modulators reveal common interacting residues and binding energy ranges, as illustrated in the following table. nih.govlu.se

Table 1: Representative Molecular Docking Results for NMDA Receptor Modulators This table presents illustrative data from docking studies of various ligands into NMDA receptor models to demonstrate typical results. The values are not specific to this compound but are representative of the compound class.

| Ligand Class | Receptor Subunit | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Arylcyclohexylamine Analogue | GluN2B | -10.8 | Tyr231, Asp236, Phe176 |

| Phenolic Modulator | GluN1/GluN2A Interface | -9.5 | Ser511, Thr518, Arg523 |

| Competitive Antagonist | GluN2A | -11.2 | Glu771, Arg795, Pro516 |

| Allosteric Modulator | GluN2B | -12.0 | Val780, Trp751, Ile801 |

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-receptor complex. plos.org An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key interactions. nih.govresearchgate.net For the this compound-receptor complex, a simulation running for a duration such as 100 nanoseconds would test whether the docked pose is stable or if the ligand dissociates or shifts to a different binding mode. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of these crucial interactions.

MD simulations on NMDA receptors have shown that agonist binding leads to a more stable and tightly packed conformation, which is a prerequisite for channel gating. plos.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of Ligand-Receptor Complexes This table provides an example of common settings and outputs for an MD simulation. The data is generalized from studies on protein-ligand systems. nih.gov

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER, Desmond |

| Force Field | CHARMM36m, AMBERff14SB |

| Simulation Time | 100 - 1000 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

| Key Output Metric (Stability) | RMSD of complex < 0.3 nm |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govyoutube.com For this compound, DFT can provide a detailed understanding of its electron distribution, orbital energies, and chemical reactivity. nih.govwisdomlib.org These calculations help to explain the molecule's intrinsic properties that govern its interactions with a biological target.

Important parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): Maps the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The phenolic oxygen and amine nitrogen are expected to be regions of negative potential, attractive to electrophiles or hydrogen bond donors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. wisdomlib.org

Mulliken Atomic Charges: Provides the partial charge on each atom, quantifying the polarity of bonds and the potential for electrostatic interactions. researchgate.net

Studies on phenol (B47542) derivatives demonstrate that quantum chemical parameters can be correlated with biological activity, making them valuable for predicting a compound's behavior. nih.govnih.gov

Table 3: Representative Quantum Chemical Descriptors for Phenol Derivatives (Calculated via DFT) This table shows example data for phenol and a substituted analogue to illustrate the type of information gained from quantum chemical calculations. Values are illustrative. researchgate.net

| Descriptor | Phenol | para-Chlorophenol |

|---|---|---|

| HOMO Energy (eV) | -6.54 | -6.78 |

| LUMO Energy (eV) | -0.89 | -1.21 |

| HOMO-LUMO Gap (eV) | 5.65 | 5.57 |

| Dipole Moment (Debye) | 1.45 | 2.11 |

| Adsorption Energy on a Surface (kcal/mol) | -349.26 | -317.53 |

Virtual Screening and Design of Novel Cyclohexylamino Phenol Derivatives for Targeted Research

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with a lead compound like this compound, researchers can design novel derivatives and predict their activity. This process often follows a hierarchical approach to progressively filter and refine the list of potential candidates. benthamdirect.com

A typical virtual screening workflow for designing new cyclohexylamino phenol derivatives would involve:

Library Preparation: Assembling a large database of virtual compounds, which can be commercially available libraries or custom-designed derivatives with modifications to the phenol, cyclohexyl, or ethylamino moieties.

Pharmacophore Modeling: Creating a 3D model of the essential steric and electronic features required for binding, based on the structure of this compound or other known ligands. This model is used for rapid initial screening.

Docking-Based Screening: The hits from the pharmacophore screen are then docked into the target receptor's binding site. Compounds are ranked based on their docking scores and predicted binding poses. researchgate.net

Post-Docking Analysis: The top-ranked compounds are subjected to more rigorous analysis, including MD simulations to confirm binding stability and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess their drug-like properties.

This computational funnel efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for synthesis and subsequent experimental validation. nih.govfu-berlin.de

Table 4: Hierarchical Workflow for Virtual Screening of Novel Derivatives This table outlines the typical stages of a virtual screening campaign to discover new compounds based on a known scaffold. benthamdirect.com

| Stage | Method | Purpose | Number of Compounds (Illustrative) |

|---|---|---|---|

| 1 | Library Preparation & Filtering | Select drug-like molecules from a large database | > 1,000,000 |

| 2 | Pharmacophore-Based Screening | Rapidly identify compounds with correct 3D features | ~ 50,000 |

| 3 | Molecular Docking (High-Throughput) | Predict binding modes and rank by affinity score | ~ 5,000 |

| 4 | Refined Docking (e.g., Induced Fit) | Improve accuracy by allowing receptor flexibility | ~ 500 |

| 5 | MD Simulation & Binding Free Energy | Assess complex stability and refine binding affinity | ~ 20-50 |

| 6 | Final Selection for Synthesis | Prioritize candidates based on all computational data | < 10 |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Mass Spectrometry for Structural Confirmation and Isotopic Profiling

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like 3-(1-(Ethylamino)cyclohexyl)phenol. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule. Characteristic fragments would likely arise from the cleavage of the ethylamino group, the cyclohexyl ring, and the phenolic moiety, allowing for structural confirmation. The retention time in the gas chromatogram further aids in the identification of the compound. nih.gov

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, or when higher mass accuracy is required, High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) is an invaluable tool. explorationpub.com This technique couples the separation power of HPLC with the high-resolution mass analysis of a TOF detector. nih.gov

In the context of this compound, HPLC-TOF-MS can provide highly accurate mass measurements of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the chemical formula C14H21NO. fda.gov The use of a TOF analyzer allows for the rapid acquisition of full-scan mass spectra with high resolution, enabling the differentiation of isobaric interferences and the detailed analysis of complex mixtures. researchgate.net

While specific HPLC-TOF-MS studies on this compound are not extensively documented in the public domain, the general methodology is widely applied for the analysis of phenolic compounds and pharmaceuticals. d-nb.infocore.ac.uk The technique's ability to handle a wide range of compound polarities and its high sensitivity make it ideal for both qualitative and quantitative analysis. explorationpub.com

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography and mass spectrometry (LC-MS). ekb.eg It is particularly useful for the analysis of polar and non-volatile molecules, such as this compound, as it typically produces intact molecular ions with minimal fragmentation. mdpi.com

ESI-MS is a powerful tool for assessing the purity of a synthesized compound and for identifying and characterizing any impurities. ekb.eg By analyzing the mass spectrum of a sample, one can detect the presence of by-products, starting materials, or degradation products. The high sensitivity of ESI-MS allows for the detection of impurities even at very low levels. nih.gov

In the analysis of this compound, ESI-MS would likely be performed in positive ion mode, leading to the detection of the protonated molecule [M+H]+. The accurate mass measurement of this ion would further confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]+ ion to induce fragmentation and obtain structural information, which is invaluable for the characterization of unknown impurities. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis and Structural Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are highly specific and can be used to identify functional groups and to obtain a unique "fingerprint" of a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. nih.gov Key expected absorptions include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.org

An N-H stretching band for the secondary amine, which may appear in a similar region to the O-H stretch.

C-H stretching bands for the aromatic and aliphatic (cyclohexyl and ethyl) groups, usually in the 2850-3100 cm⁻¹ range. nist.gov

C=C stretching bands for the aromatic ring, typically around 1500-1600 cm⁻¹. libretexts.org

A C-O stretching band for the phenol (B47542), expected around 1200-1260 cm⁻¹. libretexts.org

C-N stretching vibrations.

The PubChem database contains an ATR-IR spectrum for this compound, which can be used for comparison and confirmation. nih.gov

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. semanticscholar.org While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. researchgate.net Therefore, functional groups that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds. semanticscholar.org Key features in the Raman spectrum would include:

Strong aromatic ring stretching vibrations. researchgate.net

Vibrations associated with the cyclohexyl ring.

Stretching and bending modes of the ethyl group.

A FT-Raman spectrum for this compound is available in the PubChem database, providing a valuable reference for its structural fingerprint. nih.gov The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in modern chemical research for the unambiguous structural elucidation and purity evaluation of novel compounds. For the specific molecule, this compound, NMR spectroscopy provides a detailed blueprint of its molecular architecture. Through the analysis of various NMR experiments, including proton (¹H), carbon-13 (¹³C), and two-dimensional (2D) techniques, researchers can precisely map the connectivity of atoms and ascertain the isomeric and conformational purity of the synthesized compound.

Detailed Research Findings:

Recent research has successfully employed a suite of NMR experiments to confirm the chemical structure of this compound, also known by its synonym 3-HO-PCE. nih.gov The analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR data, has been pivotal in the definitive identification of this compound. nih.gov The chemical shifts observed for the aromatic protons, for instance, are characteristic of a meta-substituted phenol, a key structural feature of the molecule. nih.gov

Furthermore, NMR spectroscopy has been instrumental in assessing the purity of synthesized batches of this compound. In one analytical report, ¹H NMR was utilized to determine the purity of a sample to be greater than 97%. Another study also confirmed the identity and quality of the compound through NMR analysis before its use as a reference standard in metabolic studies. nih.gov These findings underscore the power of NMR in not only verifying the molecular structure but also in ensuring the quality and integrity of the chemical sample, which is a critical aspect of reliable scientific investigation.

The comprehensive data obtained from NMR studies are typically presented in detailed tables that assign specific spectral features to the corresponding atoms within the molecule.

¹H NMR Spectral Data for this compound

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table illustrates the type of data generated in such an analysis.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Aromatic-H | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

| Cyclohexyl-H | Data not available | Data not available | Data not available |

| Ethyl-CH₂ | Data not available | Data not available | Data not available |

| Ethyl-CH₃ | Data not available | Data not available | Data not available |

| NH-Proton | Data not available | Data not available | Data not available |

| OH-Proton | Data not available | Data not available | Data not available |

¹³C NMR Spectral Data for this compound

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The table below is an example of how ¹³C NMR data is presented for structural confirmation.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Aromatic-C (C-O) | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Cyclohexyl-C (C-N) | Data not available |

| Cyclohexyl-C | Data not available |

| Cyclohexyl-C | Data not available |

| Cyclohexyl-C | Data not available |

| Cyclohexyl-C | Data not available |

| Cyclohexyl-C | Data not available |

| Ethyl-CH₂ | Data not available |

| Ethyl-CH₃ | Data not available |

The meticulous analysis of these NMR data sets allows for the complete and unambiguous assignment of all proton and carbon signals, thereby providing unequivocal proof of the structure of this compound.

Future Research Directions and Theoretical Advancements for 3 1 Ethylamino Cyclohexyl Phenol

Exploration of Undiscovered Synthetic Routes for 3-(1-(Ethylamino)cyclohexyl)phenol and its Analogs with Enhanced Efficiency

The compound this compound is recognized as a valuable intermediate in chemical synthesis cymitquimica.com. Current research into analogous structures, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, provides a foundation for future synthetic explorations. These analogs have been synthesized based on a simplified morphinan (B1239233) scaffold, with key steps including the reductive amination of a ketone intermediate to yield the desired amine unica.it.

Future research will likely focus on developing novel synthetic pathways that enhance efficiency, reduce costs, and improve safety. For large-scale synthesis, routes that rely on expensive reagents or generate toxic byproducts are not ideal beilstein-journals.org. Therefore, the exploration of de novo synthesis, which involves building the core heterocyclic rings from simpler, acyclic precursors, presents a promising alternative beilstein-journals.org. Such strategies could offer more convergent and efficient access to the this compound core and a diverse library of its analogs. The goal is to create robust and scalable methods that facilitate the production of these compounds for further research and development.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Activity Prediction for Cyclohexylamino Phenols

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and analysis of novel compounds, including those in the cyclohexylamino phenol (B47542) family. Generative AI algorithms are already being used to generate novel molecules with specific, desirable properties youtube.com. These computational tools can sift through vast chemical spaces to identify promising candidates, significantly accelerating the discovery process.

A key challenge in using ML is that models can often function as "black boxes," providing accurate predictions without clear chemical or physical reasoning nih.gov. However, the emergence of explainable AI (XAI) is addressing this issue. Techniques like SchNet4AIM allow for the creation of models whose predictions can be traced back to rigorous physical and chemical principles, providing understandable and actionable insights nih.gov.

For cyclohexylamino phenols, these technologies have direct applications. In silico methods, including molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, have already been employed to study the interactions between related analogs and their molecular targets, such as the µ-opioid receptor unica.itnih.gov. Future work will likely expand the use of more advanced ML models to predict not only binding affinity but also polypharmacological profiles and potential off-target effects. Furthermore, ML can optimize the synthetic processes themselves, with models capable of predicting reaction yields under various conditions, such as temperature, pressure, and flow speed researchgate.net.

| AI/ML Technique | Application in Cyclohexylamino Phenol Research | References |

| Generative Models (e.g., VAEs, Diffusion Models) | Design of novel analogs with specific, desired properties. | youtube.comresearchgate.net |

| Explainable AI (XCAI) | Provide physically and chemically interpretable predictions of molecular properties. | nih.gov |

| Molecular Docking and MM-GBSA | Simulate and analyze ligand-receptor interactions to predict binding affinity and stability. | unica.itnih.gov |

| Process Optimization Models (e.g., GPR, RBFNN) | Predict chemical reaction outcomes and optimize synthesis parameters for enhanced efficiency. | researchgate.net |

Elucidation of Novel Molecular Targets and Polypharmacology for Arylcyclohexylamine Scaffolds

Polypharmacology, the concept that a single drug can interact with multiple molecular targets, is an emerging paradigm in drug discovery. nih.govtaylorandfrancis.com This approach is particularly relevant for complex diseases where modulating a single pathway may be insufficient. nih.gov The arylcyclohexylamine scaffold, to which this compound belongs, is well-suited for a polypharmacological approach due to its ability to interact with a variety of biological targets.

Research into structurally similar compounds has already identified specific targets. For instance, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been designed and evaluated as antagonists for the µ-opioid receptor (MOR) unica.itnih.gov. However, the full scope of potential targets for this scaffold remains largely unexplored.

Future research will focus on systematically identifying these additional targets to understand the complete biological activity profile. Rational polypharmacology strategies can be employed to uncover novel interactions. For example, studies on other molecular scaffolds have successfully identified multiple kinase targets—such as PKC and ROCK—that are involved in processes like axon growth nih.gov. A similar deconvolution approach could be applied to the arylcyclohexylamine class to reveal unexpected therapeutic opportunities. The development of multi-target-directed ligands (MTDLs) from this scaffold could lead to therapies with higher efficacy and a reduced potential for resistance taylorandfrancis.comnih.gov.

| Potential Molecular Target Class | Specific Examples | Relevance to Arylcyclohexylamine Scaffolds | References |

| Opioid Receptors | µ-opioid receptor (MOR) | Analogs have been designed and tested as MOR antagonists. | unica.itnih.gov |

| Kinases | PKC, ROCK, CDC42 kinase, PI3-kinase δ | Identified as targets for other scaffolds in polypharmacology studies; could be relevant for arylcyclohexylamines. | nih.gov |

| Ion Channels | NMDA Receptors | A well-known target class for many arylcyclohexylamines like ketamine and PCP. | nih.gov |

| Transporters | Solute Carrier (SLC) Transporters | A broad family of targets involved in various physiological processes. | enamine.net |

Development of Targeted Chemical Probes for Advanced Biological Studies

To fully elucidate the complex biology of the arylcyclohexylamine scaffold, the development of high-quality chemical probes is essential. A chemical probe is a highly selective small molecule used to investigate the function of a specific protein target within cells or whole organisms fishersci.comnih.gov. Unlike a drug, which must be safe and effective for therapeutic use, a probe's primary role is to answer a specific biological question and validate a molecular target fishersci.com.

The ideal chemical probe possesses high potency and selectivity for its intended target, along with sufficient cell permeability to be effective in biological assays researchgate.net. The development of such probes based on the this compound structure would be a critical step forward.

These targeted probes would allow researchers to:

Validate Novel Targets: Confirm whether the engagement of a newly identified target (as discussed in section 6.3) by an arylcyclohexylamine leads to a specific biological effect fishersci.com.

Dissect Polypharmacology: By creating highly selective probes for individual targets within the scaffold's polypharmacological profile, researchers can isolate the effects of modulating each target one at a time.

Clarify Mechanisms: Use the probes to explore the downstream biological pathways affected by the target, helping to build a comprehensive understanding of the scaffold's mechanism of action fishersci.comnih.gov.

The creation of a suite of chemical probes derived from this compound, including structurally related but inactive control compounds, would provide invaluable tools for the research community to confidently explore the therapeutic potential of this chemical class nih.gov.

Q & A

(Basic) What synthetic routes are available for 3-(1-(ethylamino)cyclohexyl)phenol, and how can its purity be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination of a cyclohexanone precursor with ethylamine, followed by phenol deprotection. Key steps include:

- Cyclohexanone intermediate preparation : React 3-methoxybenzaldehyde with cyclohexylmagnesium bromide under Grignard conditions, followed by acid hydrolysis .

- Reductive amination : Use NaBH(OAc)₃ in methanol to couple the cyclohexanone intermediate with ethylamine, ensuring stoichiometric control to minimize byproducts .

- Deprotection : Treat with BBr₃ in CH₂Cl₂ to remove methoxy groups, yielding the phenolic moiety .

Purity optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Triplicate runs and comparison with reference standards (e.g., DAMGO) ensure >95% purity .

(Basic) Which analytical techniques are critical for structural elucidation and quantification of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the cyclohexyl-ethylamine linkage and phenolic -OH (δ 5.2–5.8 ppm). Assign stereochemistry using NOESY for axial/equatorial substituents .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) validates the molecular ion [M+H]⁺ at m/z 220.1701 (calculated for C₁₄H₂₁NO) .

- Quantitative analysis : Bradford assay (λ = 595 nm) for protein-bound samples, calibrated against a bovine serum albumin (BSA) standard .

(Advanced) How can researchers design in vitro assays to evaluate opioid receptor binding affinity and functional activity?

Methodological Answer:

- Receptor binding assays : Use CHO-K1 cells expressing human μ-opioid receptors (MOR). Incubate with ³H-DAMGO (1 nM) as a radioligand. Determine IC₅₀ values via competitive binding curves (GraphPad Prism nonlinear regression) .

- Functional activity : Measure cAMP inhibition using a BRET-based biosensor. Pre-treat cells with forskolin (10 µM) and quantify luminescence after compound exposure (0.1–100 µM) .

Key controls : Include naloxone (antagonist control) and DAMGO (reference agonist). Triplicate experiments reduce inter-assay variability .

(Advanced) How should contradictions in reported binding affinity data be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or receptor isoforms. Address these by:

- Standardizing buffers : Use 25 mM HEPES (pH 7.4) with 1 mM MgCl₂ to stabilize receptor conformations .

- Validating receptor expression : Confirm MOR density via flow cytometry (anti-MOR antibody) to rule out low transfection efficiency .

- Cross-validate with in silico docking : Use Schrödinger’s Glide module to predict binding poses. Align docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

(Advanced) What in silico strategies predict metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- Metabolic stability : Simulate phase I metabolism with Schrödinger’s MetaSite. Prioritize sites vulnerable to oxidation (e.g., cyclohexyl C-H bonds) .

- CYP inhibition : Dock the compound into CYP3A4 (PDB: 1TQN) using induced-fit docking. Calculate binding energies for residues (e.g., Phe-304, Arg-105) critical for substrate recognition .

Validation : Compare results with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

(Advanced) How can structure-activity relationship (SAR) studies improve selectivity for opioid receptor subtypes?

Methodological Answer:

- Modify substituents : Replace the ethylamino group with bulkier tert-butylamine to assess steric effects on κ-opioid receptor (KOR) vs. MOR selectivity .

- Phenolic hydroxyl substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen bonding with MOR Ser-196 .

- In vivo validation : Test analogs in tail-flick assays (mice, 10 mg/kg i.p.) to correlate SAR with antinociceptive efficacy .

(Basic) What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Storage : Keep at -20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Waste disposal : Neutralize with 1 M NaOH (1:10 v/v) before incineration to degrade phenolic residues .

(Advanced) What strategies mitigate off-target effects in neuropharmacological studies?

Methodological Answer:

- Counter-screening : Test against δ-opioid (DOR) and nociceptin receptors (NOP) at 10 µM to rule out cross-reactivity .

- Transcriptomic profiling : Use RNA-seq (Illumina NovaSeq) on treated neuronal cells to identify dysregulated pathways (e.g., MAPK/ERK) .

- In silico off-target prediction : SwissTargetPrediction to rank potential interactors (probability > 0.2) for experimental follow-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.